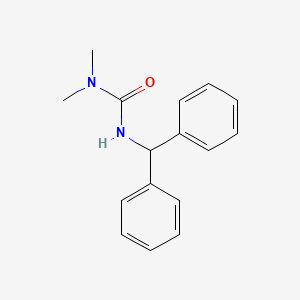

1-(DIPHENYLMETHYL)-3,3-DIMETHYLUREA

Description

1-(Diphenylmethyl)-3,3-dimethylurea is a urea derivative characterized by a diphenylmethyl group [(C₆H₅)₂CH–] attached to one nitrogen atom and two methyl groups (–N(CH₃)₂) on the adjacent nitrogen. Urea derivatives are widely used in agrochemicals, pharmaceuticals, and industrial applications due to their stability and functional versatility. The diphenylmethyl substituent likely confers high lipophilicity, influencing solubility and environmental persistence .

Properties

IUPAC Name |

3-benzhydryl-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18(2)16(19)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUSADKECAXTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(diphenylmethyl)-3,3-dimethylurea typically involves the reaction of diphenylmethylamine with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of 1-(diphenylmethyl)-3,3-dimethylurea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-3,3-dimethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace one of the substituents on the urea nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted urea derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Diphenylmethyl)-3,3-dimethylurea with structurally or functionally related urea derivatives, emphasizing molecular properties, applications, and toxicity.

*Note: Molecular weight calculated based on formula.

Key Research Findings and Structural Insights

Substituent Effects on Solubility: Bulky substituents like diphenylmethyl (inferred) or hexahydro-methanoindan (Herban) reduce water solubility, enhancing environmental persistence .

Toxicity Profiles: Diuron: Metabolizes into 3,4-dichloroaniline, a known carcinogen, and exhibits endocrine-disrupting effects in aquatic organisms . Nitrosourea Derivatives: Compounds like 1-Nitroso-1-(2-chloroethyl)-3,3-dimethylurea () are carcinogenic, highlighting risks associated with nitroso functional groups . Karbutilate: High LD₅₀ suggests low acute toxicity, but chronic exposure risks remain understudied .

Applications: Herbicidal activity correlates with substituent electron-withdrawing properties (e.g., chlorine in Diuron) . Non-agricultural uses include stabilizers (Akardite II) and pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.